3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid
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Overview
Description
3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes amino, chloroethyl, phosphoryl, hydroxy, and sulfonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-chloroethylamine with phosphorus oxychloride to form bis(2-chloroethyl)phosphoramidic dichloride. This intermediate is then reacted with 1-hydroxy-3-propane-1-sulfonic acid under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality. Additionally, purification steps such as crystallization, filtration, and chromatography are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to amines.
Substitution: Formation of azides or thiols derivatives.
Scientific Research Applications
3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzymatic activity or disruption of cellular functions. The phosphoryl and sulfonic acid groups contribute to its solubility and ability to interact with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propane-1,1-diol: Similar structure but with different functional groups.
Bis(2-chloroethyl)phosphoramidic dichloride: An intermediate in the synthesis of the target compound.
Uniqueness
3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
65263-75-4 |
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Molecular Formula |
C7H17Cl2N2O6PS |
Molecular Weight |
359.16 g/mol |
IUPAC Name |
3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C7H17Cl2N2O6PS/c8-2-4-11(5-3-9)18(10,13)17-6-1-7(12)19(14,15)16/h7,12H,1-6H2,(H2,10,13)(H,14,15,16) |
InChI Key |
FJAKQZLTQZOKMK-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(N)N(CCCl)CCCl)C(O)S(=O)(=O)O |
Origin of Product |
United States |
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